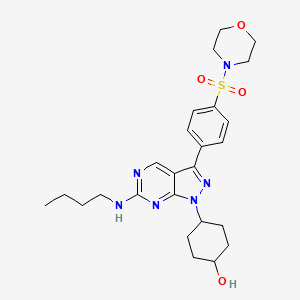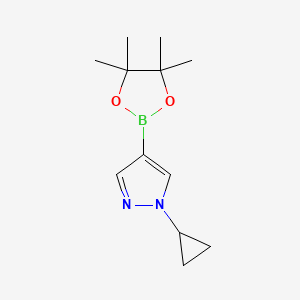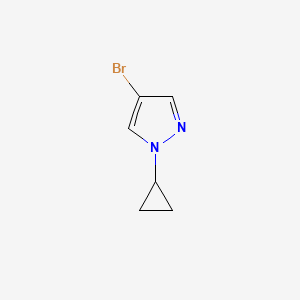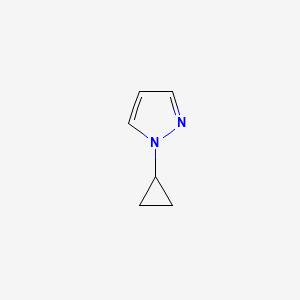
(S)-Nornicotine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Nornicotine-d4 is a deuterated analog of (S)-nornicotine, a naturally occurring alkaloid found in tobacco plants The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Nornicotine-d4 typically involves the deuteration of (S)-nornicotine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters, and rigorous quality control measures are implemented to ensure consistency and reliability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Nornicotine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, (S)-nornicotine.
Substitution: It can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction will regenerate (S)-nornicotine.
Wissenschaftliche Forschungsanwendungen
(S)-Nornicotine-d4 has several scientific research applications:
Pharmacokinetics: Used to study the metabolic pathways and pharmacokinetics of nicotine and its derivatives.
Biological Studies: Helps in understanding the biological effects of nicotine by tracking its metabolic fate in biological systems.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites.
Medical Research: Investigated for its potential role in developing smoking cessation therapies by understanding nicotine addiction mechanisms.
Wirkmechanismus
The mechanism of action of (S)-Nornicotine-d4 is similar to that of (S)-nornicotine. It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, leading to the release of neurotransmitters such as dopamine. This interaction is crucial in understanding the addictive properties of nicotine. The deuterium atoms do not significantly alter the biological activity but provide a means to trace and study the compound’s metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Nornicotine: The non-deuterated form of (S)-Nornicotine-d4.
Nicotine: The primary alkaloid in tobacco, structurally similar but with different pharmacokinetic properties.
Anabasine: Another tobacco alkaloid with similar biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a distinct advantage in pharmacokinetic research, enabling detailed analysis of metabolic pathways and the effects of nicotine and its derivatives.
Eigenschaften
CAS-Nummer |
92761-98-3 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
152.233 |
IUPAC-Name |
2,3,4,6-tetradeuterio-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m0/s1/i1D,3D,5D,7D |
InChI-Schlüssel |
MYKUKUCHPMASKF-FUQHWSCXSA-N |
SMILES |
C1CC(NC1)C2=CN=CC=C2 |
Synonyme |
(S)-5-(2-pyrrolidinyl)pyridine-2,3,4,6-d4; 3-(2S)-2-Pyrrolidinylpyridine-d4; 1’-Demethylnicotine-d4; (-)-(S)-Nornicotine-d4; (-)-Nornicotine-d4; (S)-(-)-Nornicotine-d4; (S)-2-(3-Pyridyl)pyrrolidine-d4; Nornicotin-d4; Nornicotine-d4; l-Nornicotine-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonothioyloxypropanamide](/img/structure/B569192.png)

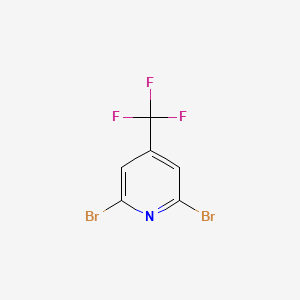
![2-(Benzo[B]thiophen-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B569197.png)

![9-Oxa-5,8-diazatricyclo[5.3.0.02,5]deca-1,3,6-triene](/img/structure/B569203.png)
